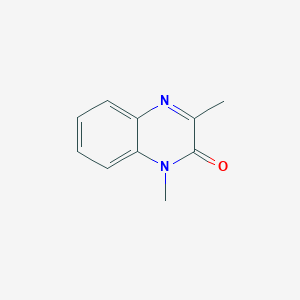
1,3-dimethylquinoxalin-2(1H)-one
Cat. No. B189725
Key on ui cas rn:
3149-25-5
M. Wt: 174.2 g/mol
InChI Key: GRGDSEWMSMJHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07538109B2
Procedure details


Reaction between N-methyl-1,2-phenylene-diamine and pyruvic acid gave after recrystallisation (EtOH) the title compound;


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:9].[C:10](O)(=[O:14])[C:11]([CH3:13])=O>>[CH3:1][N:2]1[C:3]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:9]=[C:11]([CH3:13])[C:10]1=[O:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC1=C(C=CC=C1)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after recrystallisation (EtOH) the title compound
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C(C(=NC2=CC=CC=C12)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
